![molecular formula C13H15ClN4S B2772981 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(pyridin-2-yl)piperazine CAS No. 865660-09-9](/img/structure/B2772981.png)
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(pyridin-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(pyridin-2-yl)piperazine is a chemical compound that features a thiazole ring and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(pyridin-2-yl)piperazine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is usually synthesized through the reaction of a suitable halide with thiourea.
Introduction of the Chloro Group: Chlorination of the thiazole ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Synthesis of Piperazine Derivative: Piperazine is reacted with pyridine-2-carboxaldehyde to form the piperazine derivative.
Coupling Reaction: The final step involves the coupling of the chloro-thiazole derivative with the piperazine derivative under suitable conditions, often using a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(pyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, alcohols, triethylamine (Et₃N)
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohols, amines
Substitution Products: Amides, ethers
Scientific Research Applications
This compound has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Biology: It is used as a tool in biological studies to understand cellular processes and signaling pathways.
Industry: It serves as an intermediate in the synthesis of more complex chemical compounds used in various industrial applications.
Mechanism of Action
The mechanism by which 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(pyridin-2-yl)piperazine exerts its effects involves interaction with specific molecular targets and pathways. It may act as an agonist or antagonist to certain receptors, modulating biological responses. The exact mechanism can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-3-methylurea
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylguanidine
Uniqueness: 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(pyridin-2-yl)piperazine is unique due to its specific structural features, which confer distinct biological and chemical properties compared to similar compounds. Its ability to interact with various molecular targets makes it a valuable compound in research and industry.
Properties
IUPAC Name |
2-chloro-5-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4S/c14-13-16-9-11(19-13)10-17-5-7-18(8-6-17)12-3-1-2-4-15-12/h1-4,9H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMWYUBBQMSIJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=C(S2)Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
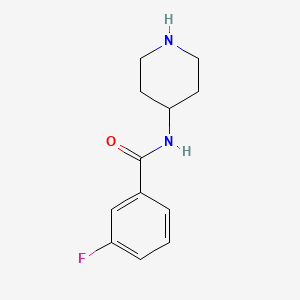
![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2772902.png)
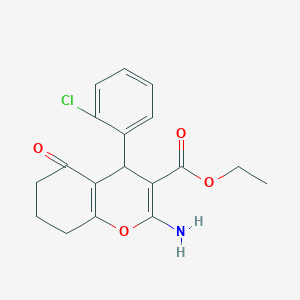
![N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2772904.png)
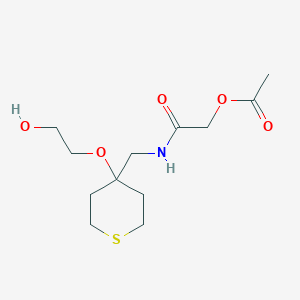
![3-methoxy-N,2-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2H-indazole-6-carboxamide](/img/structure/B2772907.png)
![2,2,2-Trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethanone](/img/structure/B2772908.png)
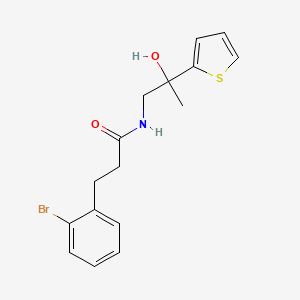
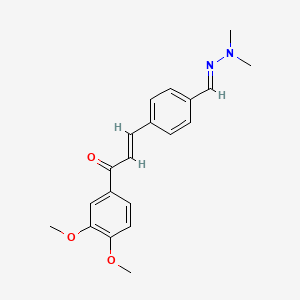

![N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide](/img/structure/B2772915.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2772919.png)

